molecular formula C12H14O3 B1595402 Ethyl 4-(prop-2-en-1-yloxy)benzoate CAS No. 5443-37-8

Ethyl 4-(prop-2-en-1-yloxy)benzoate

Cat. No. B1595402
CAS RN: 5443-37-8
M. Wt: 206.24 g/mol
InChI Key: HRYWHQPVJCXFQR-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-2-en-1-yloxy)benzoate is a chemical compound with the molecular formula C12H14O3 . It belongs to the class of benzoate esters.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds have been used for UV light-induced covalent modification of biological targets .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.24 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Juvenile Hormone Antagonism and Metamorphosis in Insects Research has demonstrated the role of Ethyl 4-(prop-2-en-1-yloxy)benzoate derivatives in acting as juvenile hormone (JH) antagonists. For instance, studies on novel anti-juvenile hormone agents have shown that these compounds can induce precocious metamorphosis in the silkworm, Bombyx mori, a sign of JH deficiency. This is achieved through the inhibition of JH synthesis by suppressing the transcription of JH biosynthetic enzymes in the corpora allata, leading to the prevention of JH's physiological actions and ultimately triggering earlier metamorphosis (Kuwano et al., 2008; Kaneko et al., 2011).

Molecular Interactions and Crystal Packing Another research avenue explores the molecular interactions and crystal packing properties of this compound derivatives. Studies focusing on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have revealed unique nonhydrogen bonding interactions, such as N⋯π and O⋯π types, which contribute to their crystal packing and structural stability. These findings underscore the significance of such molecular interactions in determining the physical and chemical properties of these compounds (Zhang et al., 2011).

Synthesis and Pharmacological Evaluation The synthesis and pharmacological evaluation of this compound derivatives have also been topics of interest. These compounds have been investigated for their potential in various therapeutic applications, including as antiplatelet agents. For example, derivatives like ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have been evaluated for their selective activity against protease-activated receptor 4 (PAR4), indicating their potential in developing novel antiplatelet drug candidates (Chen et al., 2008).

Liquid Crystalline Polysiloxanes and Monomers Research into new fluorinated monomers containing this compound as part of their structure has contributed to advancements in the field of materials science, particularly in the synthesis of side-chain liquid crystalline polysiloxanes. These studies have highlighted the role of such compounds in enhancing the smectogenic properties of the materials, opening up new possibilities for their application in various technological domains (Bracon et al., 2000).

Mechanism of Action

Target of Action

Ethyl 4-(prop-2-en-1-yloxy)benzoate is a research chemical The specific targets of this compound are not well-documented in the literature

Mode of Action

The mode of action of this compound is currently unknown due to the lack of research data . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

properties

IUPAC Name

ethyl 4-prop-2-enoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYWHQPVJCXFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280994
Record name ethyl 4-allyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5443-37-8
Record name 5443-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-allyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 66.4 g (0.4 mole) ethyl 4-hydroxybenzoate in 100 ml acetone, under a nitrogen atmosphere was added 55.3 g (0.40 mole) finely powdered potassium carbonate and 53.2 g (0.44 mole) allyl bromide and the resulting mixture was heated at reflux overnight. After cooling to room temperature the mixture was filtered, washing with ethyl ether. The filtrate and washings were washed with water, brine and dried (MgSO4). Evaporation of solvent in vacuo gave 82.3 g of product as a clear oil. 1H-NMR(CDCl3)ppm(delta): 5.0-5.5 (m), 5.8 (m), 6.8 (m), 8.0 (m).
Quantity
66.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 4-hydroxybenzoate (10.0 g, 60.0 mmol) in acetone (100 mL) was added K2CO3 (33.0 g, 239.1 mmol) at 10° C.; stirred for 0.5 hour. Then 3-bromo-propene (8.0 g, 66.0 mmol) was added dropwise and the reaction mixture was stirred at 10° C. for 5 hours. The resulting mixture was filtered and the filtrate was concentrated under reduced pressure to give product (12.0 g, 96%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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